molecular formula C21H23N3O4S2 B2551797 1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1203331-43-4

1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2551797
CAS No.: 1203331-43-4
M. Wt: 445.55
InChI Key: RBRLHGKHQCFUGI-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a heterocyclic molecule combining a piperidine core with sulfonyl and thiadiazole functionalities. Its structure features:

  • At position 3, a 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl moiety, which introduces aromaticity and π-π stacking capabilities due to the methoxyphenyl substituent.

This compound shares structural motifs with bioactive molecules reported in antimicrobial, antitumor, and kinase inhibition studies . The dual methoxy groups likely improve solubility and metabolic stability compared to non-polar analogues .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-27-17-7-5-15(6-8-17)20-22-23-21(29-20)16-4-3-13-24(14-16)30(25,26)19-11-9-18(28-2)10-12-19/h5-12,16H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRLHGKHQCFUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the thiadiazolyl group through nucleophilic substitution reactions.

    Introduction of the Methoxybenzenesulfonyl Group: Finally, the methoxybenzenesulfonyl group is introduced via sulfonylation reactions using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole and piperidine rings.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways or inflammation.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Piperidine-Based Sulfonamides with Thiadiazole Substituents

Compound Name Key Structural Differences Molecular Formula Notable Properties
1-(4-Methoxybenzenesulfonyl)-3-[5-methyl-1,3,4-thiadiazol-2-yl]piperidine (BJ49527) Thiadiazole substituted with methyl instead of 4-methoxyphenyl C₁₅H₁₉N₃O₃S₂ Reduced aromaticity; lower molecular weight (353.46 g/mol) may enhance membrane permeability.
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Oxadiazole replaces thiadiazole; additional methyl on piperidine Variable (e.g., C₁₈H₂₂N₄O₃S₂ for 6a) Oxadiazole’s higher electronegativity may alter binding affinity; reported antibacterial activity against S. aureus .
1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea Urea linker instead of sulfonyl; ethoxy substituent C₁₀H₉N₃O₃S Urea enhances hydrogen-bonding potential; ethoxy group increases lipophilicity.

Key Insight : Sulfonyl groups (as in the target compound) improve stability and solubility compared to urea or methylene linkers . The 4-methoxyphenyl group on thiadiazole enhances π-π interactions relative to methyl or halogen substituents .

Thiadiazole Derivatives with Aromatic Substituents

Compound Name Key Structural Differences Molecular Formula Notable Properties
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiazolidinone core instead of piperidine; fluorophenyl substituent C₁₇H₁₃FN₂O₂S₂ Fluorine increases electronegativity and metabolic resistance; thiazolidinone may confer anti-inflammatory activity.
1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea Dichlorophenyl and benzylsulfanylmethyl groups C₁₇H₁₃Cl₂N₅O₂S Dichlorophenyl enhances hydrophobic interactions; urea linker improves solubility.
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Dual thiadiazole rings; methylphenyl substituents C₁₈H₁₆N₄S₄ Increased steric bulk may reduce bioavailability; methyl groups enhance lipophilicity.

Key Insight: The 4-methoxyphenyl group in the target compound balances electronic effects (electron-donating methoxy) and solubility better than electron-withdrawing groups (e.g., fluorine in ) or non-polar substituents (e.g., methyl in ) .

Heterocyclic Core Modifications

Compound Name Key Structural Differences Molecular Formula Notable Properties
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Oxadiazole replaces thiadiazole; benzodioxin substituent C₁₉H₂₀N₄O₄S Benzodioxin enhances planar aromaticity; oxadiazole’s higher polarity may reduce cell penetration.
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidone-carboxamide linker C₁₆H₁₈N₄O₄S Carboxamide introduces hydrogen-bond donors; pyrrolidone increases conformational flexibility.

Key Insight : Thiadiazole cores (as in the target compound) offer greater metabolic stability compared to oxadiazoles, which are prone to enzymatic hydrolysis . Piperidine rings provide rigidity, whereas pyrrolidones (e.g., ) may improve binding to flexible enzyme pockets .

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